molecular formula C15H24O3 B14619199 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid CAS No. 60432-85-1

3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid

Cat. No.: B14619199
CAS No.: 60432-85-1
M. Wt: 252.35 g/mol
InChI Key: HOMLHIHELFIUPK-UHFFFAOYSA-N
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Description

These compounds are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and its derivatives . Retinoids are known for their significant roles in biological processes, including vision, cell proliferation, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,7-dimethyl-1,3,5,7-octatetraene with oxirane under acidic conditions to form the oxolan-2-yl derivative. The reaction typically requires a catalyst such as sulfuric acid and is carried out at a temperature of around 50°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, hydroxylated compounds

Scientific Research Applications

3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating skin disorders and certain types of cancer.

    Industry: Utilized in the production of pharmaceuticals and cosmetic products.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of target genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene
  • 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Uniqueness

3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid is unique due to its oxolan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

60432-85-1

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid

InChI

InChI=1S/C15H24O3/c1-12(8-9-14-7-4-10-18-14)5-3-6-13(2)11-15(16)17/h5,11,14H,3-4,6-10H2,1-2H3,(H,16,17)

InChI Key

HOMLHIHELFIUPK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)CCC1CCCO1

Origin of Product

United States

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